Apo-12'-lycopenal
Overview
Description
Apo-12’-lycopenal is a derivative of lycopene, a carotenoid found in tomatoes and other red fruits and vegetables. Carotenoids are known for their antioxidant properties and their role in human health. Apo-12’-lycopenal is formed through the oxidative cleavage of lycopene and has been identified in various biological systems. This compound is of interest due to its potential biological activities and its role in the metabolism of lycopene.
Preparation Methods
Synthetic Routes and Reaction Conditions
Apo-12’-lycopenal can be synthesized through the oxidative cleavage of lycopene. One common method involves the use of potassium permanganate (KMnO4) as an oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature. The reaction proceeds through the formation of intermediate epoxides, which are then cleaved to form apo-12’-lycopenal .
Industrial Production Methods
In industrial settings, the production of apo-12’-lycopenal may involve the use of biotechnological processes. For example, the enzyme beta-carotene oxygenase 2 (BCO2) can be used to catalyze the cleavage of lycopene to produce apo-12’-lycopenal. This enzymatic process is advantageous due to its specificity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Apo-12’-lycopenal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are important for understanding the compound’s stability and reactivity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in dichloromethane (CH2Cl2) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at low temperatures.
Substitution: Grignard reagents (RMgX) in ether solvents.
Major Products Formed
Oxidation: Further oxidation of apo-12’-lycopenal can lead to the formation of carboxylic acids.
Reduction: Reduction of apo-12’-lycopenal can produce the corresponding alcohol.
Substitution: Substitution reactions can introduce various functional groups, leading to a range of derivatives with different properties.
Scientific Research Applications
Apo-12’-lycopenal has several scientific research applications across various fields:
Chemistry: Used as a model compound to study the oxidative cleavage of carotenoids and the formation of apocarotenoids.
Biology: Investigated for its role in the metabolism of lycopene and its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic effects, particularly in the prevention and treatment of chronic diseases such as cancer and cardiovascular diseases.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties
Mechanism of Action
The mechanism of action of apo-12’-lycopenal involves its interaction with various molecular targets and pathways. As an antioxidant, it can scavenge free radicals and reduce oxidative stress. Additionally, apo-12’-lycopenal may modulate the expression of genes involved in inflammation and cell proliferation. The compound’s effects are mediated through its interaction with nuclear receptors and signaling pathways, such as the retinoic acid receptor (RAR) pathway .
Comparison with Similar Compounds
Apo-12’-lycopenal is one of several apo-lycopenals derived from lycopene. Similar compounds include:
- Apo-6’-lycopenal
- Apo-8’-lycopenal
- Apo-10’-lycopenal
- Apo-14’-lycopenal
Compared to these compounds, apo-12’-lycopenal is unique due to its specific position of cleavage on the lycopene molecule, which may influence its biological activity and stability.
Properties
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-2,7,11,15,19-pentamethylicosa-2,4,6,8,10,12,14,18-octaenal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O/c1-21(2)12-9-15-23(4)17-11-19-24(5)18-10-16-22(3)13-7-8-14-25(6)20-26/h7-8,10-14,16-20H,9,15H2,1-6H3/b8-7+,16-10+,19-11+,22-13+,23-17+,24-18+,25-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKROHWZDNWNMY-MSWJQUEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=O)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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